molecular formula C11H11BrN4OS B8279396 3-Amino-6-bromo-N-(2-thien-2-ylethyl)pyrazine-2-carboxamide

3-Amino-6-bromo-N-(2-thien-2-ylethyl)pyrazine-2-carboxamide

Cat. No. B8279396
M. Wt: 327.20 g/mol
InChI Key: AZLLDLTVSBZMBJ-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-N-(2-thien-2-ylethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C11H11BrN4OS and its molecular weight is 327.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-bromo-N-(2-thien-2-ylethyl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-bromo-N-(2-thien-2-ylethyl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11BrN4OS

Molecular Weight

327.20 g/mol

IUPAC Name

3-amino-6-bromo-N-(2-thiophen-2-ylethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H11BrN4OS/c12-8-6-15-10(13)9(16-8)11(17)14-4-3-7-2-1-5-18-7/h1-2,5-6H,3-4H2,(H2,13,15)(H,14,17)

InChI Key

AZLLDLTVSBZMBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=NC(=CN=C2N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-amino-6-bromopyrazine-2-carboxylic acid (0.50 g, 2.3 mmol; described in: Ellingson, R. C.; Henry, R. L. J. Am. Chem. Soc. 1949, 2798-2800), 1-hydroxybenzotriazole hydrate (0.41 g, 2.7 mmol) in acetonitrile (5 mL) were added to a stirred solution of 2-thien-2-ylethanamine (0.32 g, 2.5 mmol) in acetonitrile (5 mL) followed by addition of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.52 g, 2.7 mmol) and acetonitrile (1.5 mL). The resulting mixture was stirred at room temperature over night and the solvent was evaporated. The residue was re-crystallized from acetonitrile and subsequently from methanol to give 0.5 g (66% yield) of the title compound: 1H NMR DMSO-d6, 400 MHz) δ 8.73 (t, J=6 Hz, 1H), 8.34 (s, 1H), 7.71 (br s, 2H), 7.34 (dd, J=5, 1 Hz, 1H), 6.95 (d, J=3 Hz, 1H), 6.91 (m, 1H), 3.50 (q, J=7 Hz, 2H), 3.05 (t, J=7 Hz, 2H); MS (ES) m/z 327 and 329 (M++1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Yield
66%

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